"synthesis and properties of Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate"
"synthesis and properties of Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate"
Technical Guide for Research & Development
Part 1: Executive Summary
Methyl 2,4-Difluoro-5-(trifluoromethyl)benzoate (CAS: 116070-38-9) is a high-value fluorinated building block used primarily in the synthesis of next-generation pharmaceuticals and agrochemicals. Its structural uniqueness lies in the "privileged" substitution pattern: two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 5-position.
This specific arrangement activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , particularly at the 4-position, making it a critical intermediate for:
-
Fluoroquinolone Antibiotics: Where the 4-fluoro group is displaced by cyclic amines (e.g., piperazine).
-
Kinase Inhibitors: Used in oncology to tune lipophilicity and metabolic stability.
-
Agrochemicals: Enhancing potency through the electron-withdrawing trifluoromethyl group.
This guide provides a validated technical roadmap for the synthesis, handling, and application of this compound, moving beyond generic descriptions to actionable, expert-level protocols.
Part 2: Chemical Identity & Physical Properties
| Property | Data | Note |
| IUPAC Name | Methyl 2,4-difluoro-5-(trifluoromethyl)benzoate | |
| CAS Number | 116070-38-9 | Validated Registry Number |
| Molecular Formula | C9H5F5O2 | |
| Molecular Weight | 240.13 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Dependent on purity; tends to supercool.[1] |
| Density | 1.45 ± 0.05 g/cm³ | High density due to polyfluorination. |
| Boiling Point | ~215–220 °C (Predicted at 760 mmHg) | |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO | Hydrolyzes slowly in water. |
| LogP | ~2.8 – 3.2 (Predicted) | Highly lipophilic. |
Part 3: Synthesis Protocols
The industrial and laboratory standard for synthesizing this compound relies on Halogen Exchange (Halex) chemistry. Direct fluorination of the ester is hazardous and non-selective; therefore, the displacement of chlorine atoms using potassium fluoride (KF) is the preferred route.
Route A: The "Halex" Reaction (Industrial Standard)
Mechanism: Nucleophilic Aromatic Substitution (SNAr). Precursor: Methyl 2,4-dichloro-5-(trifluoromethyl)benzoate.
Mechanistic Insight
The reaction is driven by the high lattice energy of KCl formed as a byproduct and the solvation of the fluoride ion. The electron-withdrawing ester (-COOMe) and trifluoromethyl (-CF3) groups at positions 1 and 5 significantly reduce the electron density of the benzene ring, activating the chlorines at positions 2 and 4 for displacement by fluoride.
Protocol
Reagents:
-
Methyl 2,4-dichloro-5-(trifluoromethyl)benzoate (1.0 eq)
-
Potassium Fluoride (KF), spray-dried, anhydrous (2.5 – 3.0 eq)
-
Solvent: Sulfolane (Tetramethylene sulfone) or NMP (N-Methyl-2-pyrrolidone). Note: Sulfolane is preferred for thermal stability.
-
Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (TPPBr).
Step-by-Step Methodology:
-
Drying: Ensure the reaction vessel is flame-dried and purged with N2. Water is the enemy of Halex reactions; it forms HF and reduces yield.
-
Charging: Charge the vessel with anhydrous KF and the phase-transfer catalyst (18-Crown-6). Add the solvent (Sulfolane).[2]
-
Azeotropic Distillation (Optional but Recommended): Add a small amount of toluene and distill off to remove trace moisture from the KF/Solvent system.
-
Addition: Add Methyl 2,4-dichloro-5-(trifluoromethyl)benzoate.
-
Reaction: Heat the mixture to 140–150 °C with vigorous stirring. Monitor by GC-MS or HPLC.
-
Checkpoint: Conversion typically requires 4–12 hours. Look for the disappearance of the monochloro-intermediate.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (KCl/KF) through a Celite pad.
-
Dilute the filtrate with water and extract with Ethyl Acetate or MTBE.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Distillation under reduced pressure is the most effective method to obtain high purity (>98%).
Route B: Esterification of the Acid
If 2,4-Difluoro-5-(trifluoromethyl)benzoic acid is available, simple esterification is the most direct route.
Protocol:
-
Dissolve the acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Add concentrated H2SO4 (0.1 eq) dropwise.
-
Reflux for 6–8 hours.
-
Evaporate Methanol, neutralize with NaHCO3 (aq), and extract with DCM.
Part 4: Visualization of Reaction Workflows
Diagram 1: Synthesis & Mechanism
The following diagram illustrates the Halex reaction pathway and the SNAr mechanism involved in displacing the chlorine atoms.
Caption: Figure 1. Halogen Exchange (Halex) synthesis route via Nucleophilic Aromatic Substitution (SNAr).
Diagram 2: Downstream Application Workflow
This diagram demonstrates how the target molecule serves as a "linchpin" intermediate for drug development.
Caption: Figure 2. Regioselective application in pharmaceutical synthesis targeting the C-4 fluorine.
Part 5: Critical Safety & Handling
Working with polyfluorinated aromatics requires strict adherence to safety protocols.
-
HF Generation Risk: Although the ester itself is stable, thermal decomposition or reaction with strong acids can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab.
-
Skin Absorption: Fluorinated benzoates can be lipophilic and penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.
-
Incompatibility: Avoid strong reducing agents (e.g., LiAlH4) unless the reduction of the ester to the alcohol is the explicit goal; uncontrolled exotherms may occur.
Part 6: References
-
ChemicalBook. (2025). Methyl 2,4-dichloro-5-(trifluoromethyl)benzoate and derivatives synthesis.
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[2][4] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society. (Foundational Halex Chemistry).
-
PubChem. (2025). 2,4-Difluoro-5-(trifluoromethyl)benzoic acid - Compound Summary.
-
Zhang, Z. F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.[2] Journal of Chemical Research.[2] (Context on 2,4-difluoro-benzoate scaffolds).
-
Fluorochem. (2025).[5] Safety Data Sheet: Methyl 2-fluoro-5-(trifluoromethyl)benzoate (Analogous Safety Data).
Activated Aryl Halide + Nucleophile
Meisenheimer Complex (Resonance Stabilized)
Substituted Product + Leaving Group